4-(4-Chlorobenzyl)piperidine hydrochloride
Overview
Description
4-(4-Chlorobenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClN·HCl and a molecular weight of 246.18 g/mol . It is commonly used in research settings, particularly in the fields of chemistry and biology. The compound is known for its solid physical state and is typically stored at 4°C .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-(4-chlorobenzyl)piperidine hydrochloride, are known to have a wide range of biological activities and are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives interact with their targets to induce changes that result in their therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to their wide range of therapeutic effects .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their therapeutic effects .
Preparation Methods
The synthesis of 4-(4-Chlorobenzyl)piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with 4-chlorobenzyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure high purity and yield of the final product .
Chemical Reactions Analysis
4-(4-Chlorobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Chlorobenzyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and receptor binding.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical agents.
Comparison with Similar Compounds
4-(4-Chlorobenzyl)piperidine hydrochloride can be compared with other similar compounds such as:
3-(4-Chlorobenzyl)-piperidine hydrochloride: This compound has a similar structure but differs in the position of the chlorobenzyl group, which can lead to different chemical and biological properties.
4-(3,4-Dichlorobenzyl)-piperidine hydrochloride: This compound contains an additional chlorine atom, which can affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYGKHFRQLLVHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588850 | |
Record name | 4-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36968-94-2 | |
Record name | 4-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Chlorobenzyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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